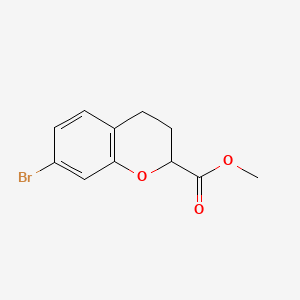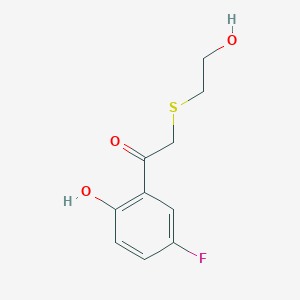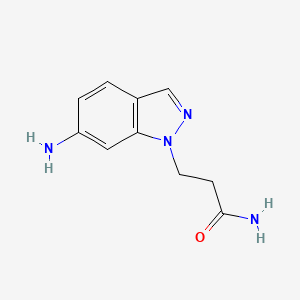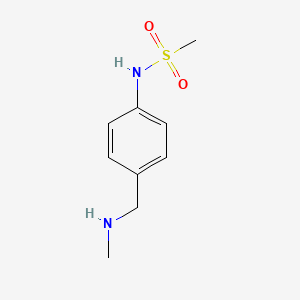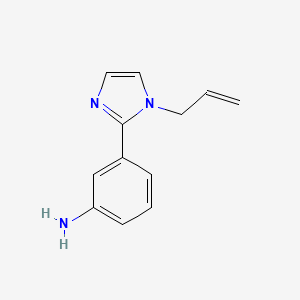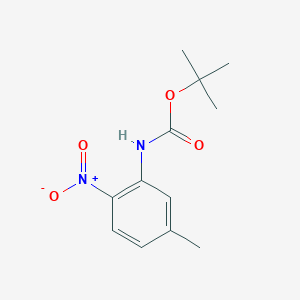![molecular formula C7H12BF4KO B13482566 Potassium trifluoro({[4-(fluoromethyl)oxan-4-yl]methyl})boranuide](/img/structure/B13482566.png)
Potassium trifluoro({[4-(fluoromethyl)oxan-4-yl]methyl})boranuide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium trifluoro({[4-(fluoromethyl)oxan-4-yl]methyl})boranuide is a specialized organoboron compound known for its unique chemical properties. This compound is part of the potassium trifluoroborate family, which is widely recognized for its stability and versatility in various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro({[4-(fluoromethyl)oxan-4-yl]methyl})boranuide typically involves the reaction of boronic acids or boronate esters with potassium fluoride in the presence of a suitable solvent. The reaction conditions often require an inert atmosphere to prevent oxidation and moisture-sensitive conditions to maintain the integrity of the trifluoroborate group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled environments to ensure the consistency and quality of the final product. Advanced purification techniques, such as recrystallization and chromatography, are employed to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
Potassium trifluoro({[4-(fluoromethyl)oxan-4-yl]methyl})boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the trifluoroborate group into other functional groups.
Substitution: The compound can participate in substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides. The reactions are typically carried out under mild conditions to prevent the degradation of the trifluoroborate group .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield boronic acids, while reduction reactions produce boranes .
Aplicaciones Científicas De Investigación
Potassium trifluoro({[4-(fluoromethyl)oxan-4-yl]methyl})boranuide has a wide range of scientific research applications:
Biology: The compound is employed in the development of boron-containing drugs and bioactive molecules.
Medicine: It is investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: The compound is used in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of potassium trifluoro({[4-(fluoromethyl)oxan-4-yl]methyl})boranuide involves its ability to participate in various chemical reactions due to the presence of the trifluoroborate group. This group acts as a versatile nucleophile, enabling the compound to form stable bonds with other molecules. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
Potassium trifluoro[(oxan-4-ylidene)methyl]boranuide: Similar in structure but with different substituents on the oxane ring.
Potassium trifluoro(oxan-4-ylmethoxymethyl)boranuide: Another related compound with variations in the functional groups attached to the boron atom.
Uniqueness
Potassium trifluoro({[4-(fluoromethyl)oxan-4-yl]methyl})boranuide stands out due to its unique combination of the trifluoroborate group and the fluoromethyl-substituted oxane ring. This combination imparts distinct chemical properties, making it highly valuable in specialized applications .
Propiedades
Fórmula molecular |
C7H12BF4KO |
|---|---|
Peso molecular |
238.07 g/mol |
Nombre IUPAC |
potassium;trifluoro-[[4-(fluoromethyl)oxan-4-yl]methyl]boranuide |
InChI |
InChI=1S/C7H12BF4O.K/c9-6-7(5-8(10,11)12)1-3-13-4-2-7;/h1-6H2;/q-1;+1 |
Clave InChI |
WBNBXFYPOUWFKI-UHFFFAOYSA-N |
SMILES canónico |
[B-](CC1(CCOCC1)CF)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


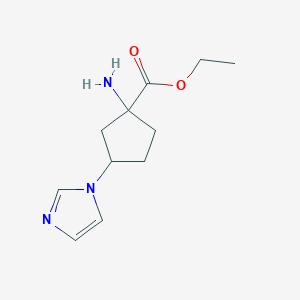
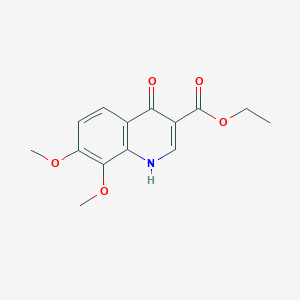
![5-[3-(2-Aminophenyl)propylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13482507.png)
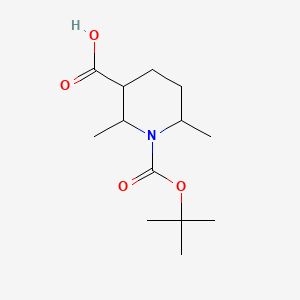
![Potassium trifluoro({3-methylbicyclo[1.1.1]pentan-1-yl})boranuide](/img/structure/B13482524.png)
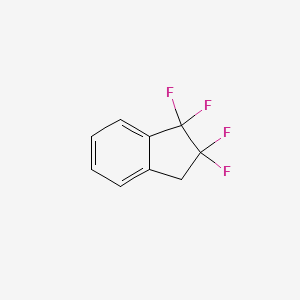
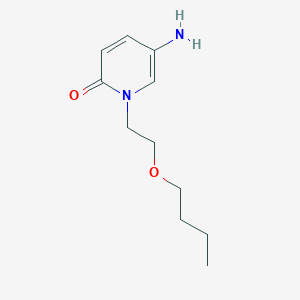
![2-[(1-Aminocyclopropyl)methyl]benzonitrile](/img/structure/B13482545.png)
